Cas no 110-17-8 (Fumaric acid)

Fumaric acid is a dicarboxylic acid used as a chemical intermediate in various applications, including pharmaceuticals, cosmetics, and polymer synthesis. It offers excellent thermal stability, solubility in water, and compatibility with a range of substrates, making it an attractive choice for industries requiring precise control over chemical reactions and product properties.
Fumaric acid structure
Fumaric acid structure
Product Name:Fumaric acid
CAS No:110-17-8
MF:C4H4O4
MW:116.0721616745
MDL:MFCD00002700
CID:35604
PubChem ID:444972
Update Time:2025-12-19

Fumaric acid Chemical and Physical Properties

Names and Identifiers

    • Fumaric acid
    • 2-BUTENEDIOIC ACID
    • ACIDUM FUMARICUM
    • (e)-1,2-ethenedicarboxylic acid
    • (E)-2-Butenedioic acid
    • FEMA 2488
    • LICHENIC ACID
    • RARECHEM AL BO 0142
    • TRANS-1,2-ETHYLENEDICARBOXYLIC ACID
    • TRANS-1,2-ETHYLENTRICARBOXYLIC ACID
    • TRANS-2-BUTEN-1,4-DIOIC ACID
    • TRANS-2-BUTENEDIOIC ACID
    • TRANS-BUTENEDICARBOXYLIC ACID
    • TRANS-BUTENEDIOIC ACID
    • (2E)-2-Butenedioic acid
    • (e)-2-butenedioicaci
    • (e)-butenedioicaci
    • 1,2-Ethenedicarboxylic acid, trans-
    • FUMARIC ACID(RG)
    • Boletic acid
    • but-2-en-1,4-dioic acid
    • fumaric
    • FUMARSAEURE
    • Fumarsure
    • TMEDA
    • U-1149
    • Butenedioic acid
    • NSC-2752
    • [ "" ]
    • FA
    • boleticacid
    • Allomaleic acid
    • (2E)-but-2-enedioic acid
    • Tumaric acid
    • Allomalenic acid
    • 2-Butenedioic acid (E)-
    • Kyselina fumarova
    • Butenedioic acid, (E)-
    • Lichenic acid (VAN)
    • 2-Butenedioic acid, (E)-
    • Fumaricum acidum
    • 2-Butenedioic acid (2E)-
    • Caswell No. 465E
    • FEMA Number 2488
    • But-2-enedioi
    • fumarate
    • But-2-enedioic acid
    • FEMA No. 2488
    • FEMA
    • MLS002454406
    • (2E)-but-2-enedioate
    • cis-2-Butenedioic acid
    • trans-but-2-enedioic acid
    • E297
    • cis-but-2-enedioic acid
    • sodium maleate
    • Maleic acid, disodium salt
    • Maleic acid
    • MLSMR
    • cis-1,2-ethylenedicarboxylic acid
    • Maleate
    • (E)-2-butenedioic acid, ion(2-)
    • cis-Butenedioic acid
    • H2male
    • disodium maleate
    • MLS002153468
    • (Z)-butenedioic acid
    • (Z)-2-butenedioic acid
    • SMR000112117
    • toxilic acid
    • SMR001230824
    • FUMARIC ACID [WHO-DD]
    • Allomaleic-acid
    • EPA Pesticide Chemical Code 051201
    • trans-1,2-Ethylenediccarboxylic acid
    • NCGC00091192-03
    • Fumaric acid, >=99%, FCC, FG
    • bmse000083
    • NS00074156
    • Fumaric acid, >=99.0% (T)
    • 1,2-Ethylenedicarboxylic acid, (E)
    • Acido trans 1,2-etilendicarbossilico
    • (E)-1,2-Ethylenedicarboxylic acid
    • (E)-Butenedioic acid
    • SCHEMBL1177
    • Fumaric acid, >=99%
    • INS NO.297
    • trans-1,2-Ethylenedicarboxylate
    • trans-Butenedioate
    • FUMARIC ACID [MI]
    • NCGC00091192-01
    • Lichenate
    • (E)-but-2-enedioic acid
    • MFCD00002700
    • FC 33 (acid)
    • Fumaric acid (8CI)
    • INS-297
    • fumarate, 10
    • HSDB 710
    • Fumaric Acid, Pharmaceutical Secondary Standard; Certified Reference Material
    • Fumaric acid, anhydrous, free-flowing, Redi-Dri(TM), >=99%
    • Fumaric acid, BioReagent, suitable for cell culture
    • C00122
    • trans-2-Butenedioate
    • LS-12976
    • Fumaric acid, certified reference material, TraceCERT(R)
    • STR02646
    • trans-1,2-Ethenedicarboxylic acid
    • Butanedioic acid trans-Isomer
    • Acido allomaleico
    • Maleic-2,3-d2 acid
    • 2-(E)-Butenedioate
    • (2E)-2-Butenedioic acid #
    • D85166
    • Acido lichenico
    • CCRIS 1039
    • Acido trans 1,2-etenedicarbossilico
    • Q139857
    • CHEBI:18012
    • CAS-110-17-8
    • F8886-8257
    • Boletate
    • Futrans-2-Butenedioic Acid
    • 26B3632D-E93F-4655-90B0-3C17855294BA
    • FUMARIC ACID (USP IMPURITY)
    • FUMARIC ACID [HSDB]
    • FUMARIC ACID [FHFI]
    • Fumaric acid (NF)
    • FEMA Number: 2488
    • CHEMBL503160
    • Fumaric acid 1000 microg/mL in Acetonitrile:Water
    • NCGC00259318-01
    • BRN 0605763
    • HY-W015883
    • Tox21_201769
    • BDBM26122
    • MALIC ACID IMPURITY A [EP IMPURITY]
    • AI3-24236
    • EC 203-743-0
    • Kyselina fumarova [Czech]
    • UNII-88XHZ13131
    • Fumaric acid, qNMR Standard for DMSO
    • fumarsaure
    • 26099-09-2
    • FUMARIC ACID [VANDF]
    • Acido fumarico
    • 1,2-ethylenedicarboxylic acid
    • 110-17-8
    • Acido boletico
    • CHEBI:22958
    • (Trans)-butenedioic acid
    • Allomaleate
    • SODIUM AUROTHIOMALATE IMPURITY B (EP IMPURITY)
    • Fumarate; 2-Butenedioic acid; Trans-Butenedioic acid
    • s4952
    • FUMARIC ACID (II)
    • Z57127460
    • 2(TRANS)-BUTENEDIOIC ACID
    • Fumaric acid, tested according to USP/NF
    • FUMARIC ACID [II]
    • Pharmakon1600-01301022
    • FUMARICUM ACIDUM [HPUS]
    • Fumaric acid, puriss., >=99.5% (T)
    • FUMARIC ACID [USP IMPURITY]
    • 6915-18-0
    • Tox21_302826
    • FUMARIC ACID [MART.]
    • CCG-266065
    • E-2-Butenedioic acid
    • DB01677
    • Maleic acid-2,3-13C2
    • Acido trans butendioico
    • CS-W016599
    • DTXCID601518
    • Fumaric acid, 99%
    • 2-(E)-Butenedioic acid
    • FC 33
    • Fumaric Acid,(S)
    • NSC760395
    • Fumaric acid [NF]
    • EINECS 203-743-0
    • Boletic-acid
    • FUMARIC ACID [FCC]
    • Fumaric acid, United States Pharmacopeia (USP) Reference Standard
    • NSC-760395
    • BP-13087
    • NCGC00256360-01
    • HMS2270C12
    • FUMARIC ACID [USP-RS]
    • Fumaric acid, Vetec(TM) reagent grade, 99%
    • 88XHZ13131
    • 4-02-00-02202 (Beilstein Handbook Reference)
    • fumeric acid
    • E-297
    • SODIUM AUROTHIOMALATE IMPURITY B [EP IMPURITY]
    • ethylenedicarboxylic acid
    • 1, (E)
    • fum
    • EN300-17996
    • (E)-2-Butenedioate
    • but-2-enedioicacid
    • USEPA/OPP Pesticide Code: 051201
    • trans-2-Butendisaure
    • MALIC ACID IMPURITY A (EP IMPURITY)
    • 2-Butenedioic acid (2E)- (9CI)
    • NCGC00091192-02
    • J-002389
    • NSC2752
    • DTXSID3021518
    • trans-Ethylendicarbonsaure
    • USAF EK-P-583
    • FUMARIC ACID (MART.)
    • WLN: QV1U1VQ-T
    • Fumaric acid, European Pharmacopoeia (EP) Reference Standard
    • 2-butenedioic acid, (2E)-
    • F0067
    • D02308
    • FUMARIC ACID (USP-RS)
    • AKOS000118896
    • Fumaric acid, white crystalline powder
    • HY-W015883R
    • FF23617
    • 203-743-0
    • Sodium fumarate
    • Fumaric acid (Standard)
    • MDL: MFCD00002700
    • Inchi: 1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+
    • InChI Key: VZCYOOQTPOCHFL-OWOJBTEDSA-N
    • SMILES: OC(/C=C/C(=O)O)=O
    • BRN: 605763

Computed Properties

  • Exact Mass: 116.01100
  • Monoisotopic Mass: 116.011
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Functional 3D Acceptor Count: 4
  • Functional 3D Anion Count: 2
  • isomeric RMSD: 0.4
  • CID conformational isomer Count: 5
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -0.3
  • Topological Polar Surface Area: 74.6
  • Rotatable Bond Count: 2
  • Molecular Weight: 116.07

Experimental Properties

  • Color/Form: White particles or crystalline powder
  • Density: 1.625
  • Melting Point: 298-300 °C (subl.) (lit.)
  • Boiling Point: 355.5±25.0°C at 760 mmHg
  • Flash Point: Fahrenheit: 446 ° f
    Celsius: 230 ° c
  • Refractive Index: 1.5260 (estimate)
  • PH: 2.1 (4.9g/l, H2O, 20℃)
  • Solubility: 95% ethanol: soluble0.46g/10 mL, clear, colorless
  • Water Partition Coefficient: 0.63 g/100 mL (25 ºC)
  • Stability/Shelf Life: Stable at room temperature. Decomposes at around 230 C. Incompatible with strong oxidizing agents, bases, reducing agents. Combustible.
  • PSA: 74.60000
  • LogP: -0.28820
  • Odor: Odorless
  • Sensitiveness: Sensitive to humidity
  • Solubility: It is soluble in ethanol, slightly soluble in water and ether, but poorly soluble in chloroform, carbon tetrachloride and benzene.
  • Merck: 4287
  • Vapor Pressure: 1.7 mmHg ( 165 °C)
  • FEMA: 2488
  • pka: 3.02, 4.38(at 25℃)
  • λmax: 220(lit.)
  • Color/Form: 1 mg/g in D2O

Fumaric acid Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:UN 9126
  • WGK Germany:1
  • Hazard Category Code: 36
  • Safety Instruction: S26
  • RTECS:LS9625000
  • Hazardous Material Identification: Xi
  • TSCA:Yes
  • Explosive Limit:40%
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Risk Phrases:R36

Fumaric acid Customs Data

  • HS CODE:29171900
  • Customs Data:

    China Customs Code:

    2942000000

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Fumaric acid Production Method

Production Method 1

Reaction Conditions
1.1R:H2SO4, R:H2O2
Reference
Electrochemical conversion of lignin to short-chain carboxylic acids
By Sun, Shirong et al, Green Chemistry, 2023, 25(8), 3127-3136

Production Method 2

Reaction Conditions
1.1R:R:O2, S:H2O, 175°C, 30 bar
Reference
Lignin alkaline oxidation using reversibly-soluble bases
By Kruger, Jacob S. et al, Green Chemistry, 2022, 24(22), 8733-8741

Production Method 3

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: 1,4-Dioxane ;  0 - 10 °C; < 10 °C
2.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid ,  Tetrahydrofuran ,  Water
3.1 Reagents: Sodium borohydride Solvents: Methanol
3.2 Solvents: Dimethylacetamide
Reference
An efficient, scalable and eco-friendly synthesis of 4,5-substituted pyrrole-3-carbonitriles by intramolecular annulation on Pd/C and HZSM-5
Chen, Jianchao; et al, ChemCatChem, 2019, 11(7), 1943-1948

Production Method 4

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride
2.1 -
Reference
Synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents
Iemura, Ryuichi; et al, Journal of Medicinal Chemistry, 1986, 29(7), 1178-83

Production Method 5

Reaction Conditions
1.1 -
2.1 Reagents: Phosphorus oxychloride
3.1 -
Reference
Synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents
Iemura, Ryuichi; et al, Journal of Medicinal Chemistry, 1986, 29(7), 1178-83

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Zinc Solvents: Ethanol ,  Water
2.1 -
3.1 Reagents: Phosphorus oxychloride
4.1 -
Reference
Synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents
Iemura, Ryuichi; et al, Journal of Medicinal Chemistry, 1986, 29(7), 1178-83

Production Method 7

Reaction Conditions
1.1 -
2.1 Reagents: Sodium hydroxide ,  Zinc Solvents: Ethanol ,  Water
3.1 -
4.1 Reagents: Phosphorus oxychloride
5.1 -
Reference
Synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents
Iemura, Ryuichi; et al, Journal of Medicinal Chemistry, 1986, 29(7), 1178-83

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid ,  Tetrahydrofuran ,  Water
2.1 Reagents: Sodium borohydride Solvents: Methanol
2.2 Solvents: Dimethylacetamide
Reference
An efficient, scalable and eco-friendly synthesis of 4,5-substituted pyrrole-3-carbonitriles by intramolecular annulation on Pd/C and HZSM-5
Chen, Jianchao; et al, ChemCatChem, 2019, 11(7), 1943-1948

Production Method 9

Reaction Conditions
Reference
Synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents
Iemura, Ryuichi; et al, Journal of Medicinal Chemistry, 1986, 29(7), 1178-83

Production Method 10

Reaction Conditions
1.1 Reagents: Acetone ;  3 h, 25 °C
Reference
Microflow photochemistry - a reactor comparison study using the photochemical synthesis of terebic acid as a model reaction
Aida, Shin; et al, Tetrahedron Letters, 2012, 53(42), 5578-5581

Fumaric acid Raw materials

Fumaric acid Preparation Products

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Fumaric acid Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on Fumaric acid

Fumaric Acid (110-17-8): Chemical Properties and Applications in Biomedicine

Fumaric acid (CAS 110-17-8) is a naturally occurring dicarboxylic acid with the chemical formula C4H4O4. It plays a critical role in the Krebs cycle, a fundamental metabolic pathway in cellular respiration. In recent years, fumaric acid has gained significant attention in the biomedical and pharmaceutical industries due to its versatile applications, including its use as an excipient in drug formulations and its potential therapeutic effects in autoimmune diseases like psoriasis and multiple sclerosis. Researchers are particularly interested in its anti-inflammatory and immunomodulatory properties, which make it a promising candidate for next-generation therapies. Additionally, its role in pH regulation and chelating agent capabilities further expands its utility in drug delivery systems.

Fumaric Acid (110-17-8) in Drug Delivery and Pharmaceutical Formulations

The use of fumaric acid (110-17-8) in drug delivery systems has become a hot topic in pharmaceutical research. Its ability to form stable salts, such as dimethyl fumarate (DMF), has been leveraged to enhance the bioavailability of poorly soluble drugs. DMF, for instance, is an FDA-approved treatment for relapsing-remitting multiple sclerosis (RRMS), showcasing the compound's potential in neurological therapeutics. Moreover, fumaric acid's biocompatibility and low toxicity make it an ideal candidate for controlled-release formulations. Recent studies also highlight its role in nanoparticle-based drug delivery, where it improves targeting efficiency and reduces side effects. These advancements align with the growing demand for precision medicine and patient-specific therapies.

Fumaric Acid (110-17-8) Therapeutic Potential in Autoimmune Diseases

One of the most groundbreaking applications of fumaric acid (110-17-8) lies in its therapeutic potential for autoimmune diseases. Clinical trials have demonstrated its efficacy in managing psoriasis vulgaris, with fumaric acid esters (FAEs) like monomethyl fumarate (MMF) showing significant reduction in skin lesions. The mechanism involves Nrf2 pathway activation, which mitigates oxidative stress and inflammation. This has spurred interest in repurposing fumaric acid derivatives for other conditions, such as rheumatoid arthritis and inflammatory bowel disease (IBD). Patients and healthcare providers are increasingly searching for natural and synthetic alternatives to traditional immunosuppressants, positioning fumaric acid as a viable option in integrative medicine.

Fumaric Acid (110-17-8) Safety and Regulatory Status in Pharmaceutical Use

The safety profile of fumaric acid (110-17-8) is well-documented, with regulatory agencies like the FDA and EMA approving its use in various pharmaceutical applications. However, long-term studies are ongoing to address concerns about gastrointestinal side effects and renal toxicity associated with high doses. Despite these challenges, its GRAS (Generally Recognized as Safe) status for food additives underscores its low-risk potential. Manufacturers are also exploring sustainable production methods, such as microbial fermentation, to meet the rising demand for eco-friendly pharmaceuticals. This aligns with the global shift toward green chemistry and reduced environmental impact in drug development.

As the pharmaceutical industry evolves, fumaric acid (110-17-8) continues to be a focal point for innovative research. Emerging trends include its exploration in cancer immunotherapy, where its immunomodulatory effects may enhance checkpoint inhibitor therapies. Additionally, the cosmeceutical market is leveraging fumaric acid for its anti-aging and skin-barrier repair properties. With a projected compound annual growth rate (CAGR) of 5.8% in the pharmaceutical sector, stakeholders are investing heavily in patent-protected formulations and combination therapies. This underscores the compound's enduring relevance in addressing unmet medical needs and driving biomedical innovation.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:110-17-8)Fumaric acid
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(CAS:110-17-8)Fumaric acid
CRN1320
Purity:98%
Quantity:20mg
Price ($):30
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